Naphthyl Regioisomer Identity: 2-Naphthyl vs. 1-Naphthyl Substitution
The target compound incorporates a naphthalen-2-yl (β-naphthyl) group at the acetamide nitrogen, distinguishing it from its closest regioisomer, N-(naphthalen-1-yl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide (CAS 307512-12-5) [1][2]. The naphthalen-2-yl attachment positions the fused bicyclic system with a different angular orientation relative to the triazolopyridine-thioacetamide scaffold. This difference is reflected in the distinct InChIKeys: DZAFFQWXCZVILE-UHFFFAOYSA-N (2-naphthyl) versus VDJPELBYIPGNFH-UHFFFAOYSA-N (1-naphthyl), confirming non-interchangeable chemical identities [1][2]. While both regioisomers share identical molecular formula (C18H14N4OS) and molecular weight (334.4 g/mol), the topological difference affects molecular shape and potential protein-ligand interactions [1][2].
| Evidence Dimension | Naphthyl substitution position (regioisomer identity) |
|---|---|
| Target Compound Data | Naphthalen-2-yl (β-naphthyl) attachment; InChIKey: DZAFFQWXCZVILE-UHFFFAOYSA-N |
| Comparator Or Baseline | Naphthalen-1-yl (α-naphthyl) isomer; InChIKey: VDJPELBYIPGNFH-UHFFFAOYSA-N |
| Quantified Difference | Non-identical InChIKeys confirm regioisomeric distinction; identical molecular formula (C18H14N4OS) and molecular weight (334.4 g/mol) but divergent 2D/3D topology |
| Conditions | Computed structural identity; PubChem database records |
Why This Matters
Selection of the correct naphthyl regioisomer is essential for assay reproducibility and SAR interpretation, as the spatial presentation of the hydrophobic naphthyl moiety directly impacts target binding.
- [1] PubChem. Compound Summary for CID 700137: 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(naphthalen-2-yl)acetamide. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
- [2] PubChem. Compound Summary for CID 744569: N-(naphthalen-1-yl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
